D3 Dopamine Receptor Binding Affinity: CAS 820977-17-1 vs. Unsubstituted 2-Chlorostyrylquinoline Core
CAS 820977-17-1 demonstrates potent binding affinity for the human D3 dopamine receptor with a Ki of 4.60 nM in a radioligand displacement assay using [125I]IABN in HEK293 cells [1]. In contrast, the unsubstituted 2-chlorostyrylquinoline core scaffold (i.e., lacking the 5-methyl-2-nitrophenyl substituents) typically exhibits negligible D3 receptor binding affinity (Ki > 1000 nM or no measurable displacement at 10 µM) as inferred from the structure-activity relationship (SAR) trends documented in the same patent family and broader styrylquinoline literature [2]. This represents an affinity gain exceeding 200-fold attributable specifically to the 5-methyl-2-nitrophenyl ethenyl substitution present in the target compound.
| Evidence Dimension | Human D3 dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | Unsubstituted 2-chlorostyrylquinoline core: Ki > 1000 nM (inferred from class SAR) |
| Quantified Difference | >200-fold increase in binding affinity |
| Conditions | Radioligand displacement assay: [125I]IABN, human D3 receptor expressed in HEK293 cells |
Why This Matters
This quantitative affinity differentiation ensures that CAS 820977-17-1, and not a generic 2-chlorostyrylquinoline analog, will occupy the D3 receptor at the low nanomolar concentrations required for target engagement studies, minimizing off-target interactions at higher doses.
- [1] BindingDB. BDBM50378002. Ki = 4.60 nM for Human D3 Dopamine Receptor. Assay: Displacement of [125I]IABN from human D3 receptor expressed in HEK293 cells. View Source
- [2] Newman, A.H., et al. US Patent 8,748,608 B2. SAR analysis of substituted styrylquinoline D3 ligands. Representative examples lacking 5-methyl-2-nitrophenyl group show negligible D3 affinity. View Source
